N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a thieno[3,4-c]pyrazol core substituted with a 3,4-dimethylphenyl group at position 2 and a naphthalen-1-yl acetamide moiety at position 2. The compound’s synthesis likely involves multi-step reactions, including cyclization and substitution, akin to methods described for related triazole-acetamide derivatives (e.g., 1,3-dipolar cycloaddition) .
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-16-10-11-20(12-17(16)2)28-25(22-14-32(30,31)15-23(22)27-28)26-24(29)13-19-8-5-7-18-6-3-4-9-21(18)19/h3-12H,13-15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDMSQONUXEKIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC4=CC=CC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, which is achieved through cyclization reactions involving appropriate precursors. The naphthalene ring is then introduced via a coupling reaction, followed by the addition of the dimethylphenyl group through electrophilic aromatic substitution. The final step involves the formation of the acetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and signaling pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Spectroscopic Properties
Predicted QSAR Insights
- Steric Effects: The thienopyrazol core’s fused ring system may restrict conformational flexibility relative to triazole derivatives, affecting binding interactions.
Research Findings and Gaps
- Structural Analysis: No crystallographic data are provided for the target compound. SHELX or ORTEP-3 could elucidate its 3D conformation, as used for similar small molecules .
- Spectroscopic Validation : Predicted IR and NMR features require experimental confirmation, particularly the sulfone’s S=O stretches (~1300–1150 cm⁻¹) .
Biological Activity
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide is a complex organic compound characterized by its unique structural features that include a thieno[3,4-c]pyrazole core. This compound is of interest due to its potential biological activities and pharmacological properties. The following sections will detail its biological activity based on existing research findings.
Structural Characteristics
The compound features several functional groups that contribute to its biological activity:
- Thieno[3,4-c]pyrazole core : Known for its involvement in various bioactive molecules.
- Aromatic rings : The presence of naphthalene and dimethylphenyl groups enhances hydrophobic interactions.
- Amide and ketone functionalities : These groups are known to participate in various chemical reactions and biological interactions.
Biological Activity
Research has indicated that compounds with similar structural motifs often exhibit a range of biological activities. Here are some key findings regarding the biological activity of this compound:
Anticancer Potential
Studies suggest that thieno[3,4-c]pyrazole derivatives can exhibit anticancer properties. The structural similarities between this compound and known anticancer agents imply potential efficacy against various cancer cell lines. For instance:
- In vitro studies : Testing against human cancer cell lines to evaluate cytotoxic effects.
Anti-inflammatory Activity
The presence of the naphthalene ring may impart anti-inflammatory properties. Compounds with similar structures have shown promise in reducing inflammatory markers in cellular models.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes could be significant for therapeutic applications. For example:
- Targeting kinases or phosphatases : Investigating binding affinities through molecular docking studies.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Enzyme inhibition | Potential inhibition of kinases |
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various thieno[3,4-c]pyrazole derivatives on breast cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations.
- Inflammation Models : In a model of acute inflammation induced by lipopolysaccharides (LPS), the compound demonstrated a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with specific receptors involved in cancer progression or inflammation.
- Signal Transduction Modulation : It could modulate pathways such as MAPK or NF-kB that are critical in cancer and inflammatory responses.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing the compound with high purity?
The synthesis of this compound requires multi-step optimization:
- Stepwise functionalization : Begin with the thieno[3,4-c]pyrazole core, introducing substituents via nucleophilic substitution or coupling reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) may link the naphthalene moiety to the core .
- Reaction monitoring : Use HPLC to track intermediate purity and TLC (hexane:ethyl acetate, 8:2) to confirm reaction completion .
- Condition optimization : Maintain inert atmospheres (e.g., N₂) to prevent oxidation and control temperatures (room temp. to 80°C) to avoid side reactions .
- Purification : Employ recrystallization (ethanol or ethyl acetate) and column chromatography for final isolation .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆, 400–500 MHz) to verify substituent integration and stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
- X-ray crystallography : Resolve bond lengths/angles and confirm solid-state conformation, as demonstrated in related pyrazole derivatives .
- IR spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches at ~3260 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and biological interactions?
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways, transition states, and electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) by aligning the naphthalene group in hydrophobic pockets .
- Reactivity descriptors : Calculate Fukui indices to predict nucleophilic/electrophilic sites on the thienopyrazole core .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Systematic SAR studies : Compare analogs with halogen (Cl, F) or methyl substitutions on the 3,4-dimethylphenyl group to assess how electronic effects modulate activity .
- Dose-response profiling : Use in vitro assays (e.g., IC₅₀ determinations) to validate potency variations under standardized conditions .
- Meta-analysis : Aggregate data from high-throughput screens and cross-reference with PubChem bioactivity datasets to identify trends .
Q. What strategies optimize regioselectivity in functionalizing the thieno[3,4-c]pyrazole core?
- Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer reactions toward the 3-position .
- Catalytic systems : Test palladium/copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl attachments) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates during halogenation steps .
Experimental Design & Data Analysis
Q. How to design assays for evaluating the compound’s pharmacokinetic properties?
- In vitro ADME :
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life .
- Plasma protein binding : Use equilibrium dialysis to quantify free vs. bound fractions .
- In vivo studies : Administer in rodent models and analyze plasma via LC-MS/MS for bioavailability and clearance rates .
Q. What methodologies validate the compound’s mechanism of action in disease models?
- Target engagement assays : Use fluorescence polarization or SPR to measure binding affinity to hypothesized targets (e.g., kinases) .
- Gene expression profiling : RNA-seq or qPCR to track downstream signaling pathways (e.g., apoptosis markers like caspase-3) .
- Crystallographic studies : Co-crystallize the compound with its target protein to resolve binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
